molecular formula C14H12BrNO3 B2872275 (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol CAS No. 1912457-33-0

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol

Cat. No.: B2872275
CAS No.: 1912457-33-0
M. Wt: 322.158
InChI Key: LXEZZOHHRFIFHF-LZYBPNLTSA-N
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Description

(E)-4-Bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base characterized by a bromine substituent at position 4, a methoxy group at position 6, and an imine (-C=N-) linkage to a 2-hydroxyphenyl group. Schiff bases are renowned for their versatility in coordination chemistry, biological activity, and optoelectronic applications .

Properties

IUPAC Name

4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEZZOHHRFIFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol typically involves the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The azomethine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. The azomethine group can participate in coordination with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, magnetic, or optical properties. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding and redox reactions, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Br, 6-OCH₃, 2-OH-phenylimino 340.19 High electronegativity from Br; planar geometry
(E)-2-(((2-Hydroxyphenyl)Imino)Methyl)-6-Methoxyphenol (I) H at position 4, 2-OH-phenylimino 259.27 Higher antioxidant activity (IC₅₀ = 12.3 μM)
(E)-4-Chloro-2-(((2-Hydroxyphenyl)Imino)Methyl)-6-Methoxyphenol 4-Cl instead of Br 295.74 Lower molecular weight; weaker electron withdrawal
(E)-2-Ethoxy-6-[(4-Ethoxyphenyl)Imino]Methylphenol Ethoxy at positions 2 and 4 313.38 Increased hydrophobicity; altered HOMO-LUMO gap
BHMMP (Al³⁺ probe) Benzothiazole fluorophore 393.41 Fluorescence turn-on via PET inhibition

Key Observations :

  • Electron-Withdrawing Groups : Bromine enhances electrophilicity compared to chlorine or hydrogen, affecting redox properties and coordination to metal ions .
  • Methoxy vs.

Spectroscopic and Computational Comparisons

  • IR and NMR : All analogs show imine C=N stretches (~1600–1620 cm⁻¹), but bromine induces downfield shifts in ¹H NMR due to its electronegativity .
  • DFT Studies: HOMO-LUMO Gaps: Bromine-containing compounds exhibit lower gaps (~3.5 eV) than chlorine analogs (~4.2 eV), indicating higher reactivity . Molecular Electrostatic Potential (MEP): Bromine creates localized negative regions, enhancing interactions with electrophiles .

Antioxidant Activity

Compound DPPH IC₅₀ (μM) β-Carotene Bleaching Inhibition (%)
Target Compound Not reported Not reported
Compound I (H at position 4) 12.3 85.2
Compound II (meta-OH) 18.7 72.4
Compound III (para-OH) 24.5 65.8
BHT (Standard) 45.0 70.0

The absence of bromine in Compound I correlates with superior radical scavenging, suggesting electron-donating groups enhance antioxidant activity .

Fluorescence and Coordination Chemistry

  • BHMMP: A benzothiazole-containing Schiff base acts as an Al³⁺ probe with a 50-fold fluorescence enhancement. The target compound lacks a fluorophore but could coordinate metals via imine and phenolic O-H groups .
  • Tin(IV) Complexes : Analogous Schiff bases form six-coordinate complexes, stabilizing metals in high oxidation states .

Biological Activity

(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base compound notable for its diverse biological activities. Characterized by an azomethine group, this compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including cancer and infections.

  • Molecular Formula : C14H12BrNO3
  • Molecular Weight : 322.158 g/mol
  • CAS Number : 1912457-33-0

The compound features a bromine atom and a methoxy group, which influence its reactivity and biological interactions. Its synthesis typically involves the condensation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 2-aminophenol in ethanol under reflux conditions .

Anticancer Properties

Research has indicated that Schiff bases, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes .

Table 1: Anticancer Activity of Schiff Bases

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHeLa15DNA intercalation
Other Schiff BasesMCF-720Topoisomerase inhibition

Antibacterial and Antifungal Activities

The compound also demonstrates antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

Study on Anticancer Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results showed a dose-dependent response, with significant cell death observed at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Study on Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that the compound's mechanism involved disruption of cell wall integrity and interference with metabolic pathways essential for microbial survival .

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